molecular formula C5H9N3OS B12117839 1,3,4-Oxadiazole-2-methanamine, 5-(ethylthio)- CAS No. 915922-18-8

1,3,4-Oxadiazole-2-methanamine, 5-(ethylthio)-

Cat. No.: B12117839
CAS No.: 915922-18-8
M. Wt: 159.21 g/mol
InChI Key: SJLUMKLDEDPDSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4-Oxadiazole-2-methanamine, 5-(ethylthio)- is a heterocyclic compound that contains an oxadiazole ring. This compound is known for its diverse applications in medicinal chemistry, materials science, and other fields due to its unique structural and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Oxadiazole-2-methanamine, 5-(ethylthio)- can be synthesized through various methods. One common approach involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction between hydrazides and aryl isothiocyanates generates thio analogs, which can then undergo intramolecular cyclization in the presence of potassium hydrogen sulfate (KHSO4) to form the desired oxadiazole . Another method involves the oxidative cyclization of N-acylhydrazones under oxidative conditions, such as the presence of oxygen, iodine, or bromine .

Industrial Production Methods

Industrial production of 1,3,4-oxadiazoles often involves scalable and efficient synthetic routes. For example, the use of solvent-free conditions and mild reaction temperatures can enhance the yield and purity of the final product. Additionally, the use of catalytic systems, such as palladium-catalyzed multicomponent processes, can streamline the synthesis and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazole-2-methanamine, 5-(ethylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted oxadiazoles, depending on the specific reaction conditions and reagents used .

Properties

CAS No.

915922-18-8

Molecular Formula

C5H9N3OS

Molecular Weight

159.21 g/mol

IUPAC Name

(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methanamine

InChI

InChI=1S/C5H9N3OS/c1-2-10-5-8-7-4(3-6)9-5/h2-3,6H2,1H3

InChI Key

SJLUMKLDEDPDSA-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(O1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.